

# The Phenyl Vinyl Ether-Methanol Complex: A Benchmarking Study

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Phenyl vinyl ether

CAS No.: 766-94-9

Cat. No.: S588992

Get Quote

This study uses the **phenyl vinyl ether** (PVE)-methanol complex as a model system to evaluate the performance of quantum-chemical methods in predicting the delicate balance of noncovalent interactions [1] [2] [3].

- **Core Scientific Challenge:** The PVE molecule offers three competing binding sites for methanol: the ether oxygen ( $\text{OH}\cdots\text{O}$ ), the delocalized  $\pi$ -system of the phenyl ring ( $\text{OH}\cdots\pi_{\text{ph}}$ ), and the localized  $\pi$ -system of the vinyl group ( $\text{OH}\cdots\pi_{\text{v}}$ ). Correctly predicting the energetic order of these isomers is a significant challenge for computational chemistry [2] [3].
- **Experimental Findings:** Through a multi-spectroscopic approach (FTIR, IR/UV, microwave spectroscopy), the researchers determined that the  **$\text{OH}\cdots\text{O}$  hydrogen-bonded structure** is the most stable isomer in the electronic ground state ( $S_0$ ). A less stable  **$\text{OH}\cdots\pi_{\text{ph}}$ -bound isomer** was also detected. The  $\text{OH}\cdots\pi_{\text{v}}$  motif was not found to be a stable configuration [2] [3].
- **Computational Benchmarking:** Among the various quantum-chemical methods tested, only the sophisticated **explicitly correlated local coupled cluster theory (LCCSD(T0)-F12)** calculation successfully predicted the correct energetic order of the isomers. The study notes that this method also allowed for the quantification and visualization of London dispersion interactions, which were crucial for understanding the docking preferences [1] [2] [3].

## Summary of Computational Methods

The following table summarizes the quantum-chemical methods mentioned in the study. Note that the search results do not provide the specific quantitative performance metrics (like absolute energies or precise energy

differences) for each method.

Computational Method	Abbreviation	Reported Performance on PVE-MeOH
Dispersion-Corrected Density Functional Theory [2] [3]	DFT-D3	The text does not specify its success or failure for this system.
Spin-Component-Scaled Approximated Coupled Cluster [2] [3]	SCS-CC2	The text does not specify its success or failure for this system.
Local Coupled Cluster Theory [1] [2] [3]	LCCSD(T0)-F12	<b>Correctly predicted</b> the energetic order of the isomers.

## Experimental Methodologies Cited

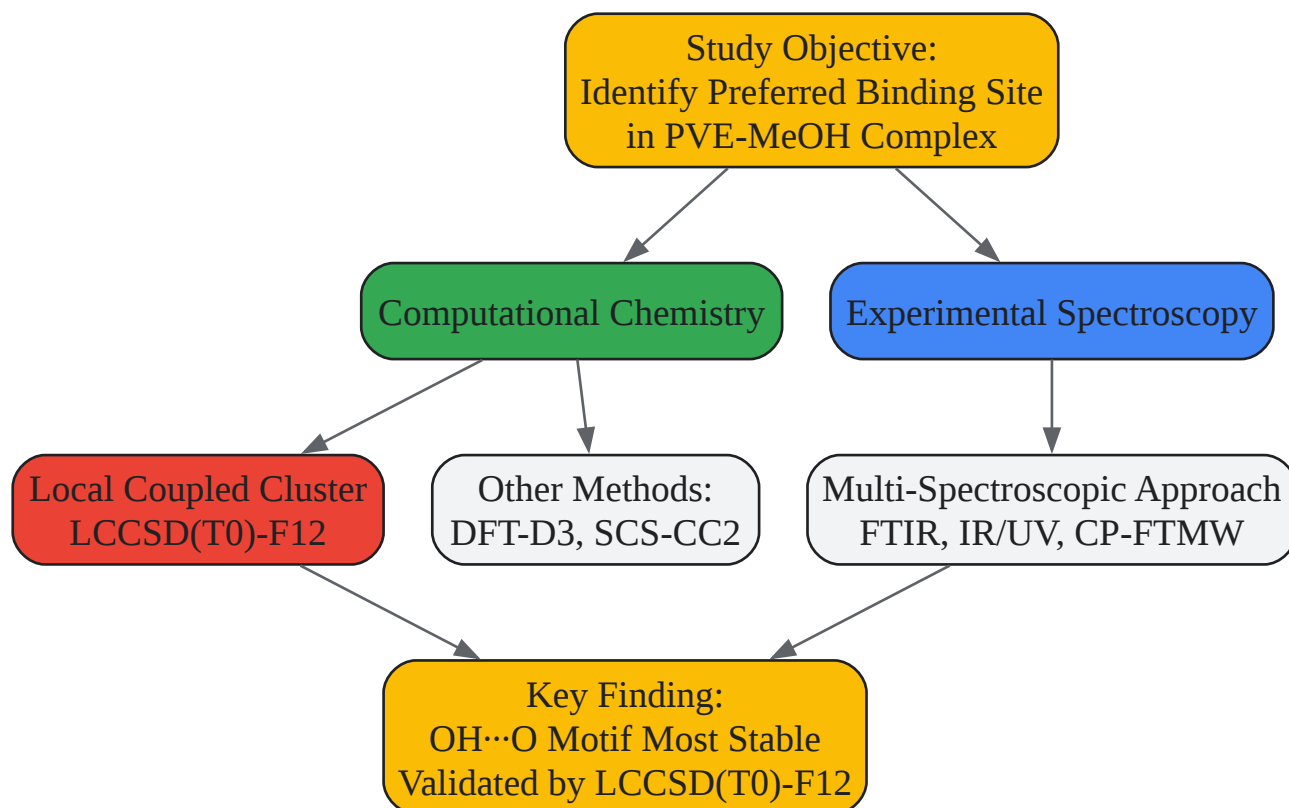
The research combined several advanced spectroscopic techniques with computational studies. Here is a simplified overview of the key experimental protocols used for structural elucidation:

- **FTIR Spectroscopy:** The experiments used a pulsed supersonic expansion synchronized with an FTIR spectrometer. Low concentrations of PVE and methanol in a helium carrier gas were expanded through a slit nozzle, and the OH stretching vibrations of the complexes were analyzed in the range of 2450–4200  $\text{cm}^{-1}$  [2] [3].
- **IR/UV Spectroscopy:** This mass- and isomer-selective technique was performed in a molecular beam apparatus. Complexes were co-expanded in neon carrier gas. The fundamental IR radiation was generated by difference frequency mixing in a  $\text{LiNbO}_3$  crystal and was used to probe the complexes before ionization with UV lasers [2] [3].
- **Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy:** This technique was used in the 2–8 GHz frequency range to obtain rotational spectra of the complexes, allowing for the identification of different isomers based on their rotational constants [2].

## Visualizing the System and Workflow

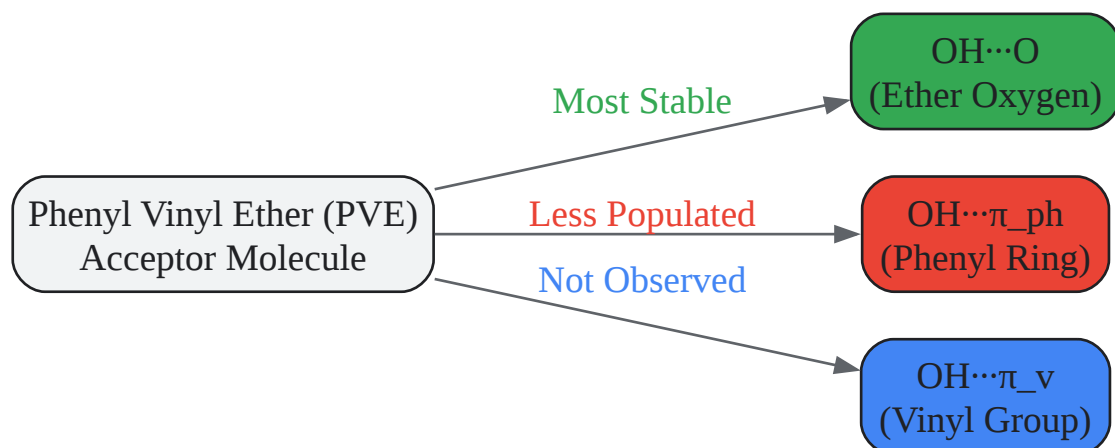
Since the search results lack detailed signaling pathways, I have created two diagrams to illustrate the core concepts of the study based on the information available.

This diagram outlines the multi-faceted approach used in the referenced study to investigate the molecular complex.



[Click to download full resolution via product page](#)

This diagram maps the three primary binding motifs that methanol can form with the **phenyl vinyl ether** molecule, as investigated in the study.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. The phenyl -methanol complex: a model system for... vinyl ether [pubmed.ncbi.nlm.nih.gov]
2. The phenyl vinyl ether–methanol complex: a model system ... [pmc.ncbi.nlm.nih.gov]
3. BJOC - The phenyl –methanol complex: a model system... vinyl ether [beilstein-journals.org]

To cite this document: Smolecule. [The Phenyl Vinyl Ether-Methanol Complex: A Benchmarking Study]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b588992#local-coupled-cluster-method-phenyl-vinyl-ether-calculations>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)